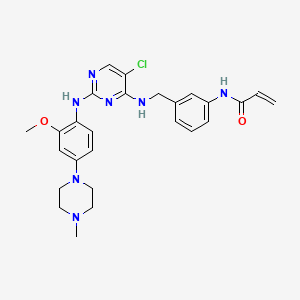
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JNJ-42396302 is a chemical probe primarily used for the inhibition of phosphodiesterase 10A (PDE10A). Phosphodiesterases are a family of enzymes that play a crucial role in cellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP. PDE10A is predominantly expressed in the brain and neuroendocrine tissues .
Wissenschaftliche Forschungsanwendungen
JNJ-42396302 has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study the inhibition of PDE10A and its effects on cyclic nucleotide signaling.
Biology: The compound is used to investigate the role of PDE10A in various biological processes, including neuronal signaling and neuroendocrine functions.
Medicine: JNJ-42396302 is being studied for its potential therapeutic applications in neurological disorders, such as schizophrenia and Huntington’s disease, due to its ability to modulate PDE10A activity.
Industry: The compound is used in high-throughput screening platforms to identify other potential PDE10A inhibitors and to enhance sperm motility in fertility research
Vorbereitungsmethoden
The synthesis of JNJ-42396302 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the formation of the pyridazine ring, followed by the introduction of various substituents to achieve the desired chemical properties. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For in vivo formulations, the compound is dissolved in a mixture of DMSO, PEG300, and Tween 80, followed by the addition of ddH2O .
Analyse Chemischer Reaktionen
JNJ-42396302 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
JNJ-42396302 exerts its effects by inhibiting PDE10A, an enzyme that hydrolyzes cAMP and cGMP. By inhibiting PDE10A, the compound increases the levels of these cyclic nucleotides, leading to enhanced signaling pathways. The molecular targets include the active site of PDE10A, where the compound binds and prevents the hydrolysis of cyclic nucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to JNJ-42396302 include TAK-063, RG-7203, and PF-2545920. These compounds also inhibit PDE10A but may differ in their potency, selectivity, and pharmacokinetic properties. JNJ-42396302 is unique in its high potency and selectivity for PDE10A, making it a valuable tool for studying the enzyme’s role in various biological processes .
Eigenschaften
CAS-Nummer |
1298030-18-8 |
|---|---|
Molekularformel |
C19H23N5O2 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
4-[3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-b]pyridazin-8-yl]morpholine |
InChI |
InChI=1S/C19H23N5O2/c1-14-18(15-3-4-16(20-13-15)6-10-25-2)24-19(22-14)17(5-7-21-24)23-8-11-26-12-9-23/h3-5,7,13H,6,8-12H2,1-2H3 |
InChI-Schlüssel |
BPLVDYJDAVYLRQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |
Kanonische SMILES |
CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JNJ 42396302; JNJ42396302; JNJ-42396302 . |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



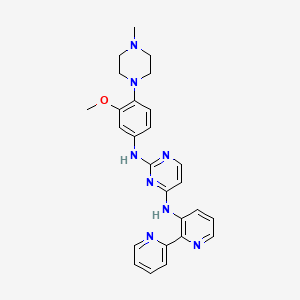

![7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one](/img/structure/B608147.png)

![N-cyclopropyl-N-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
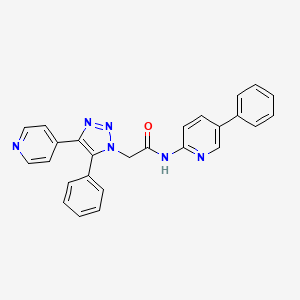
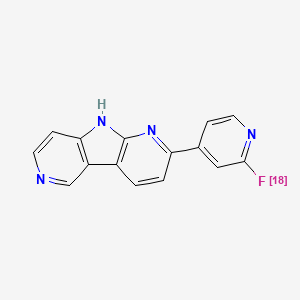
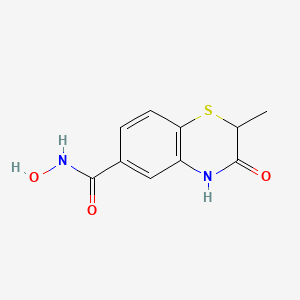
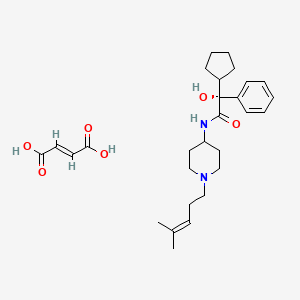
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
